N-[2-(4-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features both indole and tetrazole moieties Indole derivatives are known for their significant biological activities, while tetrazole rings are often used in medicinal chemistry for their bioisosteric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Side Chain: The 4-methoxy group is introduced via electrophilic substitution, and the ethyl side chain is attached through alkylation reactions.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling of the Indole and Tetrazole Moieties: The final step involves coupling the indole and tetrazole moieties through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones under the influence of strong oxidizing agents.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: An indole derivative with antiviral activity.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of indole and tetrazole moieties, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C17H16N6O2 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-15-4-2-3-14-13(15)7-9-22(14)10-8-18-17(24)12-5-6-16-19-20-21-23(16)11-12/h2-7,9,11H,8,10H2,1H3,(H,18,24) |
InChI Key |
ZDTLGRJLHFQMKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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